Methyl (S)-2-amino-2-(3-fluorophenyl)acetate
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Overview
Description
Methyl (S)-2-amino-2-(3-fluorophenyl)acetate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a fluorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (S)-2-amino-2-(3-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of (S)-2-amino-2-(3-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-2-(3-fluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
Methyl (S)-2-amino-2-(3-fluorophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-2-amino-2-(3-methylphenyl)acetate
- Methyl (S)-2-amino-2-(3-chlorophenyl)acetate
- Methyl (S)-2-amino-2-(3-nitrophenyl)acetate
Uniqueness
Methyl (S)-2-amino-2-(3-fluorophenyl)acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can lead to differences in reactivity, binding affinity, and overall biological activity compared to its analogs with other substituents.
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2-(3-fluorophenyl)acetate |
InChI |
InChI=1S/C9H10FNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3/t8-/m0/s1 |
InChI Key |
JMMKTQJIEJUDPW-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=CC(=CC=C1)F)N |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)F)N |
Origin of Product |
United States |
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